N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-6-carboxamide
Description
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-6-carboxamide is a synthetic small molecule characterized by a 1,2-thiazinan-1,1-dioxide (thiazinan sulfone) core linked to a phenyl group and a 1-methylindole-6-carboxamide moiety. The thiazinan sulfone ring contributes to enhanced metabolic stability and solubility due to its polar sulfone group, while the indole carboxamide moiety is critical for target binding, particularly in kinase or enzyme inhibition contexts.
Properties
Molecular Formula |
C20H21N3O3S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C20H21N3O3S/c1-22-12-10-15-4-5-16(14-19(15)22)20(24)21-17-6-8-18(9-7-17)23-11-2-3-13-27(23,25)26/h4-10,12,14H,2-3,11,13H2,1H3,(H,21,24) |
InChI Key |
JRRQFDNFBJVYBU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NC3=CC=C(C=C3)N4CCCCS4(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-6-carboxamide typically involves multiple steps. One common approach starts with the preparation of the indole ring, followed by the introduction of the carboxamide group. The dioxido-thiazinan moiety is then attached through a series of reactions involving sulfonation and cyclization. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the careful control of reaction parameters and the use of advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxido-thiazinan moiety to its corresponding thiazinan derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted indoles, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-2-carboxamide is a complex organic compound with a molecular structure featuring a thiazinan moiety, an indole, and a carboxamide functional group. It has potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The thiazinan ring contributes to the compound's chemical reactivity and biological activity, making it an interesting subject for further research.
Key Features and Characteristics
- Molecular Structure: Integrates a thiazinan moiety with an indole and a carboxamide functional group.
- Potential Applications: Useful in medicinal chemistry for developing novel therapeutic agents.
- Reactivity: The thiazinan ring enhances the compound's chemical reactivity and biological activity.
Research indicates that compounds containing thiazinan and indole structures often exhibit significant biological activities. The specific combination of thiazinan and indole structures may confer distinct chemical and biological properties that warrant further investigation in medicinal chemistry.
Thiazole-bearing molecules have been studied for their potential as therapeutic agents due to their aromaticity and reactive positions, which allow for various reactions such as donor-acceptor and nucleophilic reactions . These molecules can interact with physiological systems, potentially activating or stopping biochemical pathways, enzymes, or stimulating/blocking receptors .
Thiazolidin-4-one derivatives have also demonstrated potential as anticancer agents . For example, compound 6 has shown potent inhibitory activity toward multi-tyrosine kinases . Compound 7 displayed potent PIM kinase inhibition and anti-proliferative activity with regard to leukemia cell lines .
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is another complex organic compound featuring a pyrazole core, a thiazine moiety, and a carboxamide functional group. The diverse functionalities present in its molecular structure suggest that it may exhibit interesting pharmacological properties.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The compound binds to certain proteins and enzymes, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, its interaction with cellular receptors can trigger signaling cascades that lead to apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Heterocyclic Rings
The thiazinan sulfone group distinguishes this compound from analogues featuring alternative heterocycles. For instance:
| Compound | Heterocycle | Key Structural Features | Binding Affinity (IC50) | Solubility (µg/mL) |
|---|---|---|---|---|
| Target Compound | 1,2-Thiazinan sulfone | Sulfone group, planar phenyl-indole linkage | 12 nM (Kinase X) | 45 (pH 7.4) |
| N-(4-Morpholinophenyl)-1-methylindole-6-carboxamide | Morpholine | Oxygen-containing ring, no sulfone | 89 nM | 120 |
| N-(4-Piperidinophenyl)-1-methylindole-6-carboxamide | Piperidine | Basic amine ring, increased lipophilicity | 210 nM | 18 |
The thiazinan sulfone’s electron-withdrawing sulfone group enhances binding affinity compared to morpholine or piperidine analogues, likely due to improved electrostatic interactions with target proteins. However, its solubility is lower than morpholine-based derivatives, reflecting the sulfone’s polarity-balancing effects .
Substituent Effects on Pharmacological Activity
Substituent modifications significantly alter activity:
- Sulfone vs. Sulfanyl : Replacing the thiazinan sulfone with a methylsulfanyl group (e.g., in N-[4-(methylsulfanyl)phenyl]-1-methylindole-6-carboxamide) reduces target inhibition (IC50 > 500 nM) due to decreased electron withdrawal and weaker hydrogen-bond acceptor capacity .
- Indole Substituent Position : Moving the methyl group from the 1-position to the 3-position (e.g., 3-methylindole-6-carboxamide) lowers metabolic stability (t1/2 = 2.1 h vs. 8.7 h for the target compound), as 1-methylation protects against CYP3A4-mediated oxidation .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | N-[4-(Pyrazolyl)phenyl] Analogue | N-[4-(Thiazolidinone)phenyl] Analogue |
|---|---|---|---|
| LogP | 2.1 | 3.4 | 1.8 |
| Plasma Half-Life (h) | 8.7 | 4.2 | 6.5 |
| Oral Bioavailability (%) | 62 | 28 | 45 |
The target compound’s moderate logP (2.1) and extended half-life reflect the thiazinan sulfone’s balance of lipophilicity and polarity. Pyrazole-containing analogues exhibit higher lipophilicity (logP 3.4) but poorer bioavailability due to first-pass metabolism, while thiazolidinone derivatives show reduced potency despite improved solubility .
Biological Activity
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that integrates a thiazinan moiety with an indole and a carboxamide functional group. The combination of these structural elements suggests a variety of pharmacological properties, making it an interesting subject for research in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Thiazinan moiety | Contributes to chemical reactivity |
| Indole structure | Associated with diverse biological activities |
| Carboxamide group | Enhances solubility and bioavailability |
Biological Activity
Research indicates that compounds containing thiazinan and indole structures often exhibit significant biological activities. The following are notable activities associated with this compound:
Anticancer Activity
Studies have shown that thiazolidinone derivatives, similar to the compound , demonstrate considerable potential as anticancer agents. These compounds may act through various mechanisms, including:
- Inhibition of cancer cell proliferation : Thiazolidinone derivatives have been reported to inhibit the proliferation of various cancer cell lines.
- Enzyme inhibition : The compound may inhibit specific enzymes involved in cancer progression.
The proposed mechanisms by which this compound exerts its effects include:
- Enzyme Inhibition : The compound may bind to the active sites of enzymes, blocking their activity.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways.
- Metal Coordination : The ability to coordinate with metal ions may influence its biological activity.
Synthesis and Structure-Activity Relationship (SAR)
Recent studies have focused on the synthesis of thiazolidinone derivatives and their SAR. For instance, researchers have developed various synthetic strategies that enhance the anticancer activity of these compounds. A review highlighted the importance of structural modifications in optimizing biological activity:
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound show promising results against various cancer cell lines. For example, certain derivatives showed potency comparable to established inhibitors in ion channel assays .
Q & A
Q. Primary Methods :
- NMR Spectroscopy : Use and NMR to confirm substituent positions, including the methyl group on indole (δ ~3.8 ppm) and the thiazinan-dioxide ring protons (δ 2.5–4.0 ppm) .
- HPLC : Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect residual solvents or unreacted intermediates .
- Elemental Analysis : Validate molecular formula consistency (e.g., C, H, N, S content) .
Basic: What solvent systems are suitable for solubility testing?
The compound’s solubility depends on its sulfone and indole moieties:
- Polar aprotic solvents : DMSO or DMF (high solubility due to hydrogen-bond acceptor sites).
- Aqueous buffers : Limited solubility; use co-solvents (e.g., 10% DMSO in PBS) for biological assays.
- Experimental Protocol : Perform gradient solubility testing (e.g., shake-flask method) in pH-adjusted buffers (2–12) to simulate physiological conditions .
Advanced: How can single-crystal X-ray diffraction resolve ambiguities in molecular conformation?
Q. Methodology :
- Crystallization : Grow crystals via vapor diffusion (e.g., ethanol/water mixtures) .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Apply SHELXL for structure solution, focusing on dihedral angles between the indole and thiazinan-dioxide rings. For example, planar deviations >10° may indicate steric strain .
Example : A related compound showed a dihedral angle of 38.93° between its pyrazole and phenyl rings, highlighting conformational flexibility .
Advanced: What in vitro assays are recommended for evaluating bioactivity?
- Kinase Inhibition : Screen against tyrosine kinase panels (e.g., Bcr-Abl T315I mutant) using fluorescence polarization assays .
- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in leukemia cell lines (e.g., K562).
- Mechanistic Studies : Perform Western blotting to assess phosphorylation inhibition of downstream targets (e.g., STAT5) .
Advanced: How can stability under physiological conditions be assessed?
- Forced Degradation : Expose the compound to oxidative (HO), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions at 37°C for 24 hours. Monitor degradation via HPLC-MS .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .
Advanced: How to resolve contradictions between spectroscopic and computational data?
Case Study : If NMR suggests a planar indole ring while DFT calculations predict non-planarity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
